N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-16-7-9-17(10-8-16)20(26-13-11-25(2)12-14-26)15-23-21(28)22(29)24-18-5-3-4-6-19(18)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGVVNJNFPAPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide typically involves the following steps:
Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with p-tolyl ethyl halide under basic conditions to form the intermediate 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine.
Oxalamide formation: The intermediate is then reacted with oxalyl chloride in the presence of a base to form the oxalamide linkage.
Nitration: The final step involves the nitration of the aromatic ring using a nitrating agent such as nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of halogen atoms on the aromatic rings.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Structure : Replaces the 4-methylpiperazine and p-tolyl groups with a 2,4-dimethoxybenzyl and pyridin-2-yl-ethyl substituent.
- Applications: Approved as a flavoring agent (FEMA 4233) to replace monosodium glutamate (MSG) in food products .
- Toxicity: NOEL (No Observed Adverse Effect Level) of 100 mg/kg bw/day in rats, indicating high safety margins (>33 million) relative to exposure levels .
- Key Difference : The methoxy and pyridyl groups in S336 enhance its flavor-enhancing properties, while the target compound’s nitro group may limit its use in food applications.
Compounds 19–23 (N1-(aryl)-N2-(4-methoxyphenethyl)oxalamides)
- Structure : Variants include halogenated (e.g., 2-bromo, 3-chloro) and electron-donating (e.g., 3-ethoxy) aryl groups paired with a 4-methoxyphenethyl chain .
- Synthesis : Yields range from 23% (compound 22) to 83% (compound 21), influenced by substituent electronic effects.
- Key Difference : The target compound’s nitro group and piperazine moiety may confer distinct metabolic stability compared to these analogs.
GMC-6 to GMC-10 (Isoindoline-1,3-dione derivatives)
- Structure : Feature cyclic imide (isoindoline-dione) cores instead of linear oxalamides .
- Applications : Tested for antimicrobial activity, with GMC-7 (3-chlorophenyl) showing moderate efficacy.
- Key Difference : The rigid isoindoline-dione structure in GMC compounds contrasts with the flexible oxalamide backbone of the target compound.
Pharmacological and Toxicological Profiles
CYP Enzyme Interactions
Metabolic Pathways
- Common Pathways : Hydrolysis of the oxalamide bond, oxidation of aromatic/alkyl groups, and glucuronidation .
Biological Activity
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its complex structure and potential for diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 425.5 g/mol. The structure features a piperazine ring, a p-tolyl group, and a nitrophenyl moiety, which contribute to its lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O4 |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 898452-13-6 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting conditions such as cancer and neurological disorders.
- Receptor Binding : The unique combination of functional groups enhances its ability to bind to biological receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Some studies have suggested that compounds with similar structures exhibit antioxidant properties, which could be relevant for neuroprotective effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of oxalamides similar to this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of related oxalamides. It was found that these compounds could induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
- Neuroprotective Effects : Research indicated that compounds with piperazine rings demonstrate neuroprotective effects in models of neurodegenerative diseases, potentially through inhibition of neuroinflammatory pathways .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals unique aspects that may contribute to its biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
